molecular formula C12H11NO3 B3001361 1-Ethyl-3-formyl-1H-indole-2-carboxylic acid CAS No. 78358-23-3

1-Ethyl-3-formyl-1H-indole-2-carboxylic acid

Cat. No.: B3001361
CAS No.: 78358-23-3
M. Wt: 217.224
InChI Key: YMYGLYURHOIYKG-UHFFFAOYSA-N
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Description

1-Ethyl-3-formyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .

Scientific Research Applications

1-Ethyl-3-formyl-1H-indole-2-carboxylic acid has several scientific research applications:

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed or in contact with skin .

Future Directions

Indoles, including 1-Ethyl-3-formyl-1H-indole-2-carboxylic acid, are significant heterocyclic systems in natural products and drugs . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the development of new indole derivatives are important future directions .

Chemical Reactions Analysis

1-Ethyl-3-formyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring. .

Comparison with Similar Compounds

1-Ethyl-3-formyl-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:

Each of these compounds has unique properties and applications, highlighting the versatility of the indole scaffold.

Properties

IUPAC Name

1-ethyl-3-formylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-13-10-6-4-3-5-8(10)9(7-14)11(13)12(15)16/h3-7H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYGLYURHOIYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78358-23-3
Record name 1-ethyl-3-formyl-1H-indole-2-carboxylic acid
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